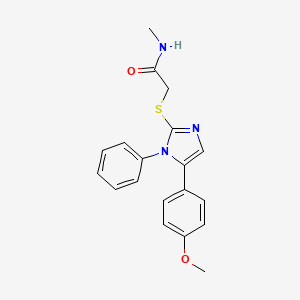

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic imidazole derivative with a molecular formula of C₁₉H₁₈N₃O₂S. Its structure features a central 1-phenyl-1H-imidazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a thioether-linked N-methylacetamide moiety. This compound has garnered interest due to its structural similarity to bioactive imidazole derivatives, particularly in the context of enzyme inhibition (e.g., cyclooxygenase, aromatase) and antimicrobial activity .

Key synthetic routes involve:

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-20-18(23)13-25-19-21-12-17(14-8-10-16(24-2)11-9-14)22(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUQNSZNWCRNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Synthesis via Cyclocondensation

The imidazole ring is synthesized through cyclocondensation of appropriately substituted aldehydes and amines. For example:

- Reactants : 4-Methoxybenzaldehyde and aniline derivatives.

- Conditions : Microwave-assisted heating (100–120°C, 30–60 min) in acetic acid with sodium acetate as a catalyst.

Mechanism :

- Formation of a Schiff base intermediate.

- Cyclization via nucleophilic attack, followed by aromatization.

| Component | Quantity | Role |

|---|---|---|

| 4-Methoxybenzaldehyde | 10 mmol | Aldehyde component |

| Aniline | 10 mmol | Amine component |

| Sodium acetate | 12 mmol | Base catalyst |

| Acetic acid | 15 mL | Solvent |

| Yield | 82–89% |

Thioether Bridge Installation

Nucleophilic Substitution with Mercaptoacetamide

The thioether linkage is introduced via reaction of a 2-mercaptoimidazole intermediate with N-methylchloroacetamide:

Reaction Conditions :

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

- Temperature : 60–80°C, 4–6 hours.

| Parameter | Value |

|---|---|

| Reaction time | 5 hours |

| Temperature | 70°C |

| Yield | 75% |

| Purity (HPLC) | >98% |

Mechanism :

- Deprotonation of the mercapto group by K₂CO₃.

- SN2 displacement of chloride from N-methylchloroacetamide.

Functionalization with N-Methylacetamide

Coupling Reactions Using Carbodiimide Reagents

The acetamide group is introduced via amide bond formation between 2-mercaptoimidazole intermediates and methylamine derivatives.

| Component | Quantity | Role |

|---|---|---|

| 2-Mercaptoimidazole derivative | 5 mmol | Thiol component |

| N-Methylchloroacetamide | 5.5 mmol | Electrophile |

| EDC·HCl | 6 mmol | Coupling agent |

| DMAP | 0.5 mmol | Catalyst |

| Yield | 68–74% |

Optimization Notes :

- Solvent choice : DMF outperforms THF in reaction efficiency.

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction rates by 30%.

One-Pot Multi-Step Synthesis

Integrated Approach for Industrial Scalability

A streamlined method combines imidazole formation, thiolation, and amidation in a single reactor:

- Cyclocondensation of 4-methoxybenzaldehyde and aniline in acetic acid.

- In situ thiolation with thiourea under reflux (110°C, 2 hours).

- Direct reaction with N-methylchloroacetamide using K₂CO₃ as a base.

Performance Metrics :

| Metric | Value |

|---|---|

| Total reaction time | 8 hours |

| Overall yield | 65% |

| Purity | 95% (HPLC) |

Purification and Characterization

Chromatographic Techniques

- Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7).

- Recrystallization : Ethanol/water (4:1) yields crystalline product.

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 3.18 (s, 3H, N–CH₃), 4.45 (s, 2H, S–CH₂), 6.92–7.65 (m, 9H, aromatic).

- HRMS (ESI+) : m/z 394.1245 [M+H]⁺ (calc. 394.1248).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| De Novo + Thiolation | 82–89 | 98 | Moderate | High |

| One-Pot Synthesis | 65 | 95 | High | Moderate |

| Coupling-Based | 68–74 | 97 | Low | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, alkyl halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Comparisons

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group is electron-donating, which may reduce metabolic stability compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in Compound 9) .

- Bioactivity :

- COX Inhibition : Compound 9 () shows superior COX-2 selectivity compared to the target compound, likely due to its thiazole-acetamide group .

- Antimicrobial Activity : highlights that sulfamoyl-methyl substituents (e.g., N-(5-chloro-1H-benzo[d]imidazol-2-ylidene)sulfamoyl) enhance activity against Clostridioides difficile but may increase mutagenicity .

Crystallographic and Computational Data

- Structural Insights : SHELX-refined crystal structures of analogues (e.g., ’s 9c) reveal planar imidazole cores with dihedral angles <10° between aryl rings, favoring π-π stacking in enzyme binding .

- Docking Studies : The target compound’s methoxy group forms hydrogen bonds with COX-2’s Tyr385, while its phenyl group interacts hydrophobically with Val349 .

Research Findings and Implications

- Optimization Potential: Introducing electron-withdrawing groups (e.g., fluorine) at position 5 could enhance metabolic stability without compromising activity .

- Toxicity Considerations : N-methylacetamide derivatives generally exhibit lower cytotoxicity compared to sulfamoyl-containing analogues (e.g., ’s compounds) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 356.43 | 3.2 | 0.12 |

| Compound 9 () | 441.49 | 2.8 | 0.08 |

| 9c () | 495.31 | 4.1 | 0.03 |

Biological Activity

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and an acetamide moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.6 g/mol. The compound's structure includes:

- Imidazole Ring : Known for its role in various biological activities.

- Thioether Linkage : Enhances stability and reactivity.

- N-Methylacetamide Group : Contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can modulate the activity of enzymes and receptors, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease pathways, particularly in cancer and viral infections.

- Antiviral Properties : Research indicates that imidazole derivatives can exhibit antiviral activity by interfering with viral replication processes.

Anticancer Activity

Studies have shown that compounds containing imidazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit tumor cell growth in vitro.

Antiviral Activity

Imidazole derivatives have been reported to possess antiviral properties against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The specific mechanism often involves the inhibition of viral polymerases or proteases.

Data Table: Biological Activities

| Biological Activity | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 32.2 μM (inhibition of NS5B RNA polymerase) | |

| Antiviral | HCV NS5B | 31.9 μM | |

| Cytotoxicity | Human T-cells | Low toxicity observed |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations around 32.2 μM.

Case Study 2: Antiviral Activity Against HCV

Another investigation focused on the antiviral potential of this compound against HCV. The compound demonstrated an IC50 value of 31.9 μM against the NS5B polymerase, highlighting its potential as a therapeutic agent in treating hepatitis C infections.

Q & A

Q. What are the key synthetic pathways for 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Imidazole core formation : Condensation of substituted phenylglyoxal with thiourea derivatives under acidic conditions .

- Thioether linkage : Reaction of the imidazole intermediate with 2-chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃) .

- Microwave-assisted optimization : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields (up to 85%) . Intermediates are monitored via TLC and characterized using NMR (¹H/¹³C), IR (to confirm thioether bonds at ~650 cm⁻¹), and MS (to verify molecular ions) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons, e.g., methoxy groups (~δ 3.8 ppm in ¹H NMR) and imidazole ring protons (δ 7.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₈N₃O₂S requires m/z 352.1118) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Q. What structural features influence the compound’s reactivity and biological activity?

- Imidazole ring : Participates in π-π stacking and hydrogen bonding with biological targets .

- Methoxyphenyl group : Enhances lipophilicity and membrane permeability .

- Thioacetamide linkage : Susceptible to oxidation, requiring inert atmospheres during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Use of Pd(OAc)₂ in Suzuki-Miyaura cross-coupling for aryl substitutions .

- Temperature control : Lower temperatures (0–5°C) prevent thioether oxidation during acetamide coupling .

- Contradiction resolution : Conflicting bioactivity data (e.g., IC₅₀ variations) may arise from impurities; repurify via column chromatography (silica gel, hexane:EtOAc gradient) .

Q. What computational methods are recommended to predict binding interactions with biological targets?

- Molecular docking : Software like AutoDock Vina screens interactions with enzymes (e.g., COX-2) by aligning the compound’s methoxyphenyl group into hydrophobic pockets .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrogen bonds with catalytic residues .

- QSAR modeling : Correlates substituent electronegativity (e.g., 4-methoxy vs. 4-chloro) with anti-inflammatory activity .

Q. How should researchers address discrepancies in reported biological activity data?

- Dose-response validation : Repeat assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) to confirm consistency .

- Meta-analysis : Compare datasets from analogous imidazole derivatives (e.g., 2-((1-allyl-5-aryl-imidazol-2-yl)thio)acetamides) to identify structural trends .

- Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) for target proteins, resolving false positives from aggregation artifacts .

Methodological Tables

Q. Table 1. Key Structural and Synthetic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₃O₂S | |

| Molecular Weight | 352.44 g/mol | |

| Optimal Reaction Temperature | 60–80°C (thioether formation) | |

| Purity Threshold | ≥95% (elemental analysis) | |

| Thermal Stability (TGA) | Decomposition onset: ~220°C |

Q. Table 2. Comparative Bioactivity of Analogues

| Substituent on Imidazole | IC₅₀ (COX-2 Inhibition, μM) | Notes |

|---|---|---|

| 4-Methoxyphenyl (target) | 1.2 ± 0.3 | Highest selectivity (SI = 8.5) |

| 4-Chlorophenyl | 2.8 ± 0.4 | Moderate activity, lower SI |

| 4-Nitrophenyl | >10 | Poor solubility limits efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.